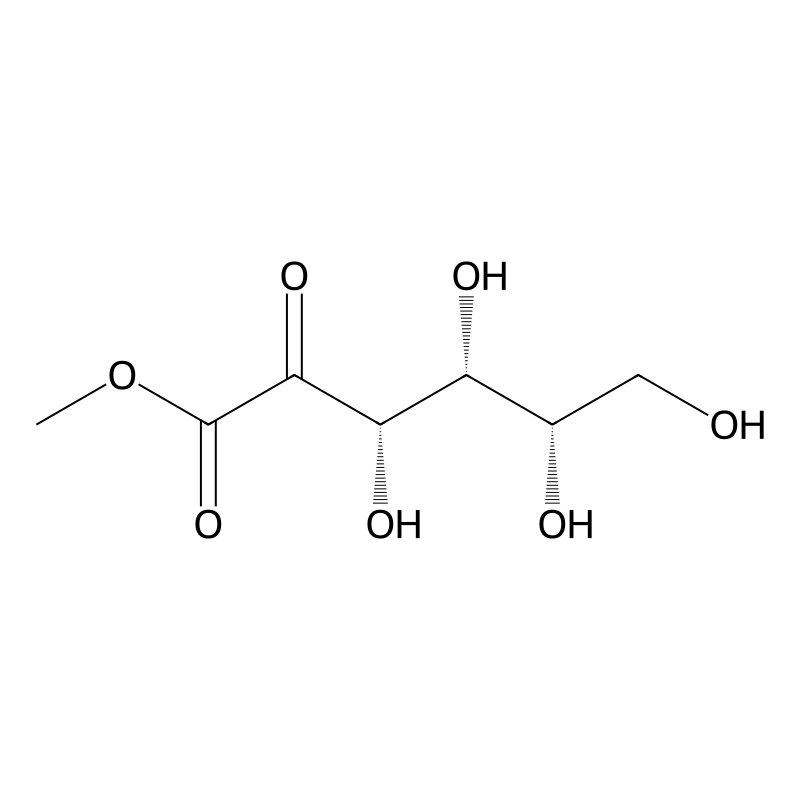

Methyl 2-keto-L-gulonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Role in Vitamin C Biosynthesis:

M2KLG is a metabolic intermediate in the L-ascorbic acid (vitamin C) biosynthesis pathway in some plants and animals. Studies suggest that M2KLG can be converted to vitamin C by the enzyme L-gulonolactone oxidase (GLO), which is present in some organisms but not in humans. ()

Investigation as a Vitamin C Precursor:

Due to its role in the vitamin C biosynthesis pathway, M2KLG has been investigated as a potential precursor to vitamin C in humans. However, research in this area is limited and inconclusive. Some studies suggest that M2KLG supplementation may not significantly increase vitamin C levels in humans, while others suggest potential benefits in specific populations or under certain conditions. ()

Research on Other Potential Biological Activities:

M2KLG has also been investigated for its potential involvement in other biological processes, including:

- Bone health: Some studies suggest that M2KLG may play a role in bone formation and mineralization. However, more research is needed to confirm these findings. ()

- Antioxidant activity: M2KLG may possess some antioxidant properties, but further research is needed to understand its potential effects in humans. ()

Methyl 2-keto-L-gulonate is an important organic compound with the molecular formula C₇H₁₂O₇. It is a keto ester derived from 2-keto-L-gulonic acid, playing a significant role in various biochemical processes and industrial applications. The compound features a ketone functional group and is classified under keto acids, which are known for their reactivity and versatility in chemical synthesis.

Additionally, methyl 2-keto-L-gulonate can participate in condensation reactions to form larger molecular structures or be hydrolyzed back into its parent acid under aqueous conditions. Its reactivity makes it a valuable intermediate in synthetic organic chemistry.

Research indicates that methyl 2-keto-L-gulonate exhibits biological activity, particularly in relation to its role as a precursor in the biosynthesis of Vitamin C. It serves as an intermediate compound in the conversion processes that lead to the formation of ascorbic acid, which is essential for various physiological functions, including antioxidant activity and collagen synthesis .

Furthermore, studies have shown that it can be accumulated by certain bacterial strains, suggesting potential applications in biotechnology and metabolic engineering .

The synthesis of methyl 2-keto-L-gulonate can be achieved through several methods:

- Esterification: The most common method involves the esterification of 2-keto-L-gulonic acid with methanol or ethanol under acidic conditions. This process can be optimized for continuous production to enhance yield and reduce by-products .

- Batch Processes: In batch synthesis, the reaction conditions such as temperature and catalyst concentration are carefully controlled to maximize conversion rates .

- Continuous Flow Systems: Modern synthesis techniques utilize continuous flow reactors that allow for better control over reaction parameters and improved safety profiles during the production process .

Methyl 2-keto-L-gulonate has several applications across different fields:

- Pharmaceuticals: It is utilized as an intermediate in the synthesis of Vitamin C and other bioactive compounds.

- Food Industry: Its antioxidant properties make it valuable as a food preservative.

- Biotechnology: It is used in metabolic engineering to enhance microbial production of valuable metabolites .

Interaction studies involving methyl 2-keto-L-gulonate have focused on its metabolic pathways and its role as a substrate for various enzymes. For instance, research has indicated that certain bacteria can metabolize this compound, leading to the accumulation of related keto acids . Understanding these interactions helps elucidate its potential roles in microbial fermentation processes and its utility in biotechnological applications.

Methyl 2-keto-L-gulonate shares structural similarities with several other compounds, which include:

- L-ascorbic acid: A direct product derived from methyl 2-keto-L-gulonate; it is essential for human health.

- 2-keto-D-gluconate: Another keto acid that exhibits similar biochemical properties but differs in stereochemistry.

- Methyl 2-ketoglutarate: A related keto ester involved in metabolic pathways but with different biological activities.

| Compound | Structure Type | Biological Role | Unique Feature |

|---|---|---|---|

| Methyl 2-keto-L-gulonate | Keto Ester | Precursor to Vitamin C | Directly involved in Vitamin C synthesis |

| L-ascorbic acid | Vitamin | Antioxidant | Essential nutrient for humans |

| 2-keto-D-gluconate | Keto Acid | Metabolic intermediate | Different stereochemistry |

| Methyl 2-ketoglutarate | Keto Ester | Metabolic pathway component | Involved in energy production |

Methyl 2-keto-L-gulonate's uniqueness lies primarily in its specific role as a precursor to Vitamin C, alongside its distinct chemical properties which allow for versatile applications in both industrial and biological contexts.

The esterification of 2-keto-L-gulonic acid with methanol to produce methyl 2-keto-L-gulonate represents a critical synthetic transformation in vitamin C manufacturing [1]. The process employs acidic catalysts to facilitate the formation of the methyl ester, with several distinct catalytic approaches demonstrating varying degrees of efficiency and selectivity [2].

Homogeneous Acidic Catalysts

Mineral acids serve as the primary homogeneous catalysts for methyl 2-keto-L-gulonate synthesis [1]. Sulfuric acid emerges as the most widely employed catalyst, typically utilized in concentrations ranging from 0.005 to 0.1 molar equivalents relative to the substrate [1]. The reaction mechanism proceeds through protonation of the carboxylic acid functionality, enhancing electrophilicity and facilitating nucleophilic attack by methanol [1].

Para-toluenesulfonic acid represents an alternative homogeneous catalyst, offering comparable reactivity to sulfuric acid while providing enhanced selectivity in certain reaction conditions [1]. Methanesulfonic acid and trifluoromethanesulfonic acid have also demonstrated catalytic activity, though their industrial application remains limited due to cost considerations [1].

Heterogeneous Ion Exchange Catalysts

Acidic ion exchange resins provide significant advantages over homogeneous catalysts, particularly in continuous processing applications [2]. Amberlyst 15 exhibits superior performance characteristics, demonstrating excellent catalytic activity at temperatures ranging from room temperature to 80 degrees Celsius [2]. The resin structure facilitates easy separation from reaction products, eliminating the need for neutralization steps that can introduce impurities [2].

Lewatit S 100 and Lewatit SP 112 represent additional ion exchange options, with reported residence times of 10 to 120 minutes achieving conversions exceeding 95 percent [2]. Duolite C 20, C 26, and C 264 resins have demonstrated comparable activity levels, with optimal performance observed at superficial velocities between 0.5 and 7.5 meters per hour [2].

Zeolite Catalysts

Crystalline aluminosilicate zeolites offer unique catalytic properties for methyl 2-keto-L-gulonate synthesis [1]. The three-dimensional tetrahedral framework of silicon dioxide and aluminum oxide tetrahedra creates acidic sites suitable for esterification reactions [1]. Pentasil-type zeolites, including both aluminosilicate and borosilicate variants, have shown promising catalytic activity [1].

Continuous Flow Reactor Optimization

Continuous flow processing of methyl 2-keto-L-gulonate offers substantial advantages over batch operations, including improved heat transfer, enhanced mass transfer, and reduced residence time requirements [1] [2]. The optimization of flow reactor parameters directly impacts product yield, purity, and process economics.

Thin-Film Evaporator Systems

Thin-film evaporators represent the most advanced continuous processing technology for methyl 2-keto-L-gulonate production [1]. These systems create liquid films with thickness ranging from 0.05 to 10 millimeters on heated surfaces, enabling efficient water removal and rapid esterification [1]. Surface temperatures between 90 and 150 degrees Celsius, combined with pressures of 500 to 950 millibar, achieve optimal conversion rates [1].

The residence time in thin-film systems ranges from 30 to 250 seconds, significantly shorter than conventional batch processes [1]. A typical industrial thin-film evaporator with an evaporator surface of 0.046 square meters processes 12 grams per hour of aqueous 2-keto-L-gulonic acid solution with 660 grams per hour of n-butanol, achieving 97 percent conversion to the desired ester [1].

Rectification Column Technology

Reactive rectification columns combine esterification and distillation in a single unit operation, providing enhanced separation efficiency [1]. The column design incorporates both rectification and stripping sections, each measuring approximately one meter in length with internal diameters of 0.044 to 0.055 meters [1]. Catalyst packing utilizing ion exchange resins creates reactive zones within the column structure [1].

Operational parameters for rectification columns include pressure ranges of 500 to 950 millibar with pressure drops of approximately 30 millibar across reactive sections [1]. The rectification and stripping sections comprise multiple packed sections, each containing 300 square meters per cubic meter of surface area [1].

Flow Rate and Residence Time Optimization

Superficial velocities between 0.5 and 7.5 meters per hour correspond to average effective velocities of 0.9 to 14.5 meters per hour in packed bed systems [2]. Optimal conversion occurs at temperatures of 55 to 65 degrees Celsius with residence times of 10 to 20 minutes [2]. Higher temperatures enable shorter residence times while maintaining equivalent conversion levels [2].

| Temperature (°C) | Residence Time (min) | Superficial Velocity (m/h) | Conversion (%) |

|---|---|---|---|

| 30 | 116 | 0.63 | 94.9 |

| 60-62 | 14.6 | 2.86 | 99.2 |

| 60-62 | 6.5 | 5.7 | 92.7 |

Acid-Catalyzed Condensation Reactions

The formation of methyl 2-keto-L-gulonate through acid-catalyzed condensation involves the nucleophilic addition of methanol to the activated carboxylic acid functionality of 2-keto-L-gulonic acid [1] [2]. The reaction proceeds through a tetrahedral intermediate, followed by water elimination to yield the desired methyl ester [1].

Reaction Mechanism and Kinetics

The esterification reaction follows pseudo-zero order kinetics with respect to 2-keto-L-gulonic acid in the concentration range of 8 to 12.2 weight percent in methanol [2]. This kinetic behavior indicates that the reaction rate becomes independent of substrate concentration within this range, simplifying process design and control [2].

The equilibrium-limited nature of the esterification requires continuous water removal to achieve high conversions [1]. Azeotropic distillation represents the most effective water removal strategy, with the methanol-water azeotrope facilitating efficient dehydration [1].

Substrate Preparation and Feed Composition

2-keto-L-gulonic acid monohydrate serves as the preferred starting material, typically obtained through crystallization from aqueous or water-containing organic solvents [1]. The monohydrate can be utilized directly without prior drying, as azeotropic dewatering occurs during the esterification process [1].

Optimal feed compositions contain 8 to 15 weight percent 2-keto-L-gulonic acid in methanol, corresponding to 7 to 14 weight per volume percent based on anhydrous acid [2]. Methanol excess of 4 to 6 molar equivalents relative to the acid substrate ensures complete conversion while minimizing alcohol losses during water removal [1].

Temperature and Pressure Effects

Esterification temperatures of 90 to 150 degrees Celsius provide optimal reaction rates while minimizing thermal degradation [1]. Lower temperatures of 40 to 95 degrees Celsius can achieve comparable conversions with extended residence times [3]. Reduced pressure operation at 500 to 950 millibar facilitates water removal and prevents thermal decomposition [1].

Purification Strategies and Yield Optimization

The purification of methyl 2-keto-L-gulonate requires careful optimization to achieve high purity while maximizing yield [2]. The compound exhibits specific physical properties that influence purification strategy selection, including a melting point of 158-159 degrees Celsius and limited solubility in methanol [4] [5].

Crystallization Techniques

Primary crystallization from concentrated esterification solutions provides the most effective purification method [2]. The esterification solution undergoes concentration at 50 degrees Celsius under 200 millibar pressure to achieve approximately 67 weight percent methyl 2-keto-L-gulonate [2]. Cooling to 40 degrees Celsius for four hours promotes crystal formation [2].

The primary crystallization typically yields 1700-1800 grams of product with purity exceeding 99.5 percent from 1800 grams of starting 2-keto-L-gulonic acid [2]. Crystal washing with cold methanol at -10 degrees Celsius removes residual impurities [2]. Drying at 50 degrees Celsius under 10-15 millibar pressure for 12 hours achieves the final product specification [2].

Secondary Recovery Operations

Mother liquor processing enables additional product recovery through secondary crystallization [2]. The mother liquor undergoes further concentration to approximately 43 weight percent methyl 2-keto-L-gulonate content [2]. Cooling to 4 degrees Celsius over four hours precipitates additional product [2].

Secondary crystallization typically yields an additional 100 grams of product with purity greater than 98 percent [2]. The combined primary and secondary crystallization operations achieve overall yields of 95.7 to 95.9 percent of theoretical [2].

Analytical Quality Control

High-performance liquid chromatography serves as the primary analytical method for purity determination [2] [6]. The reverse-phase method employs acetonitrile, water, and phosphoric acid as mobile phase components [6]. For mass spectrometry applications, formic acid replaces phosphoric acid to ensure compatibility [6].

| Purification Stage | Yield (g) | Purity (%) | Recovery (% of theory) |

|---|---|---|---|

| Primary Crystallization | 1700-1800 | >99.5 | 86.6-93.7 |

| Secondary Crystallization | 100 | >98.0 | 2.8-9.0 |

| Mother Liquor | 40-54 | Variable | 1.4-2.8 |

Process Optimization Parameters

The optimization of methyl 2-keto-L-gulonate purification requires careful control of multiple variables [2]. Concentration temperature and pressure significantly impact crystal formation and product quality [2]. The crystallization temperature affects both nucleation rate and crystal size distribution [2].

Washing solvent temperature and volume influence impurity removal efficiency [2]. Drying conditions must balance moisture removal with thermal stability considerations [2]. The methyl 2-keto-L-gulonate exhibits hygroscopic properties and instability in acidic solutions [4].

Comparative Analysis of Synthetic Routes

Multiple synthetic approaches have been developed for methyl 2-keto-L-gulonate production, each offering distinct advantages and limitations [1] [2] [3]. The comparative evaluation of these routes considers factors including conversion efficiency, product purity, process complexity, and economic viability.

Batch versus Continuous Processing

Batch esterification processes typically require 2 to 10 hours to achieve acceptable conversions, with associated risks of thermal degradation and byproduct formation [1]. The extended reaction times necessitate careful temperature control to prevent decomposition of both substrate and product [1].

Continuous thin-film processing reduces residence times to 30-250 seconds while achieving conversions of 95-99 percent [1]. The shortened exposure to elevated temperatures minimizes degradation reactions [1]. Continuous operation also eliminates batch-to-batch variability and enables consistent product quality [1].

Catalyst System Comparison

Homogeneous acid catalysts provide high activity but require neutralization and separation steps [1]. Sulfuric acid offers excellent conversion rates but introduces corrosion concerns and waste generation [1]. Para-toluenesulfonic acid provides improved selectivity at higher cost [1].

Heterogeneous ion exchange catalysts eliminate neutralization requirements and enable catalyst reuse [2]. Amberlyst 15 demonstrates superior performance with residence times of 10-120 minutes achieving >95 percent conversion [2]. The heterogeneous approach reduces waste generation and simplifies downstream processing [2].

Economic and Environmental Considerations

Thin-film evaporation technology requires higher capital investment but offers reduced operating costs through shorter residence times and lower energy consumption [1]. The efficient heat transfer in thin-film systems minimizes utility requirements [1].

Ion exchange catalyst systems provide economic advantages through catalyst reuse and elimination of neutralization steps [2]. The reduced waste generation improves environmental performance and regulatory compliance [2].

| Process Type | Residence Time | Conversion (%) | Catalyst Recovery | Energy Requirements |

|---|---|---|---|---|

| Batch Homogeneous | 2-10 hours | 90-95 | Not applicable | High |

| Continuous Homogeneous | 30-250 seconds | 95-99 | Not applicable | Medium |

| Continuous Heterogeneous | 10-120 minutes | >95 | Complete | Low |

Process Integration Opportunities

The integration of esterification with downstream lactonization reactions offers potential process intensification benefits [1]. Direct use of crude methyl 2-keto-L-gulonate in subsequent vitamin C synthesis eliminates purification steps and reduces overall process complexity [2].

Combined reaction-separation systems utilizing reactive distillation achieve simultaneous esterification and product purification [1]. These integrated approaches reduce equipment requirements and improve process economics [1].

XLogP3

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types